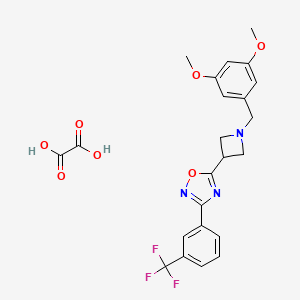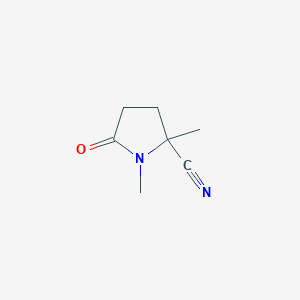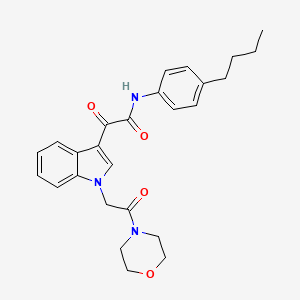methylidene}[(4-chlorophenyl)methoxy]amine CAS No. 338962-91-7](/img/structure/B2845342.png)
(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-methoxyphenyl)methylidene}[(4-chlorophenyl)methoxy]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-chlorophenyl)cyclopropylmethanone” is a compound with the CAS Number: 338749-37-4 . It has a molecular weight of 286.76 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C17H15ClO2/c1-20-14-8-4-12(5-9-14)17(19)16-10-15(16)11-2-6-13(18)7-3-11/h2-9,15-16H,10H2,1H3 .Physical and Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties are not available in the sources I searched.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Cyclopropyl ketone derivatives, such as 2-(4-chlorophenyl)cyclopropylmethanone O-(4-chlorobenzyl)oxime, are synthesized through various chemical reactions, including acylation, cyclization, and oxime formation. These compounds are intermediates in producing more complex molecules and have applications in synthesizing insecticides and other chemical entities. For example, the synthesis of 4-chlorophenyl cyclopropyl ketone, a key intermediate, involves acylation and cyclization starting from 4-chlorobutyryl chloride and chlorobenzene. This intermediate can further react in a "one-pot" reaction with hydroxylamine hydrochloride and p-Nitrobenzyl bromide to yield oxime derivatives with applications in insecticide development (Gao Xue-yan, 2011).
Antibacterial Evaluation and Computational Study
Cyclopropyl methane oxime derivatives exhibit significant antibacterial activity against various bacterial strains. A study on 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives demonstrated their effectiveness against Staphylococcus aureus, Escherichia coli, and Salmonella typhi. The inhibitory effects and interaction mechanisms with bacterial enzymes were explored using molecular docking methods, providing insights into the compounds' antibacterial potential (A. Chaudhary, A. Shukla, P. Kant, 2021).
Nucleophilic Substitution Reactions
O-aryl oximes, including cyclohexanone oxime and benzophenone oxime derivatives, engage in base-catalyzed aromatic nucleophilic substitution reactions. These reactions are crucial for understanding the chemical behavior of oximes and their potential applications in organic synthesis and medicinal chemistry. The kinetics and mechanisms of these reactions provide valuable information for designing new compounds with desired chemical properties (A. Jain, V. Gupta, Anurag Kumar, 1990).
Reactivity and Synthesis of Related Compounds
Research on cyclopropenone oximes, such as the preparation and reaction with isocyanates, contributes to the broader understanding of cyclopropyl ketone derivatives. These studies offer insights into the synthesis of diazaspirohexenones and the reactivity of various oxime compounds, further expanding the scope of applications for these chemical entities in scientific research (H. Yoshida, H. Ohtsuka, K. Yoshida, Y. Totani, T. Ogata, Kiyoshi Matsumoto, 1988).
Safety and Hazards
Eigenschaften
IUPAC Name |
(Z)-1-[2-(4-chlorophenyl)cyclopropyl]-N-[(4-chlorophenyl)methoxy]-1-(4-methoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2NO2/c1-28-21-12-6-18(7-13-21)24(27-29-15-16-2-8-19(25)9-3-16)23-14-22(23)17-4-10-20(26)11-5-17/h2-13,22-23H,14-15H2,1H3/b27-24+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYENONJVQALLET-SOYKGTTHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOCC2=CC=C(C=C2)Cl)C3CC3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\OCC2=CC=C(C=C2)Cl)/C3CC3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[3-(azetidin-1-yl)-3-oxopropyl]-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2845259.png)
![3-(2,6-dichlorophenyl)-N-[(1E)-(dimethylamino)methylidene]-5-methyl-1,2-oxazole-4-carbothioamide](/img/structure/B2845261.png)
![8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2845267.png)

![N-cyclopentyl-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2845270.png)
![6-(3-chlorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2845271.png)

![N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide](/img/structure/B2845274.png)



![N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride](/img/structure/B2845280.png)
![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2845281.png)

